![molecular formula C9H8N2O B11808853 (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile is a chemical compound with the molecular formula C11H10N2O. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, solvents, and bases to facilitate the reactions. For instance, palladium-catalyzed reactions and Ullmann C–O coupling reactions are commonly employed in the synthesis of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines.
Scientific Research Applications
(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the amino and nitrile groups.
3-Aminobenzofuran: Similar to (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile but without the nitrile group.
2,3-Dihydrobenzofuran: Lacks the amino and nitrile groups but shares the core benzofuran structure.
Uniqueness
This compound is unique due to the presence of both the amino and nitrile groups, which confer specific chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3S)-3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2/t8-/m1/s1 |
InChI Key |
RBWIZBOZDIIYFW-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)C#N)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





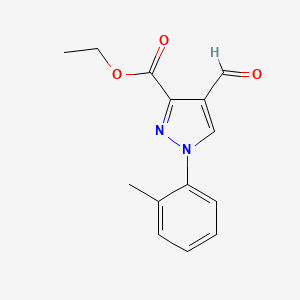
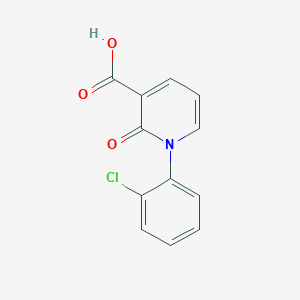

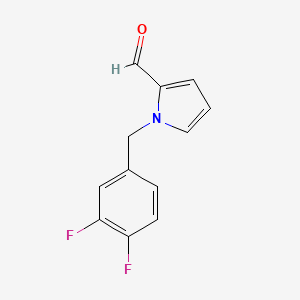
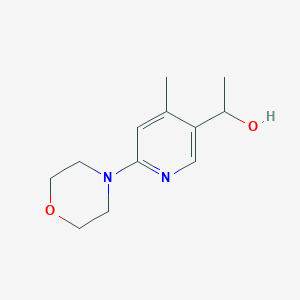


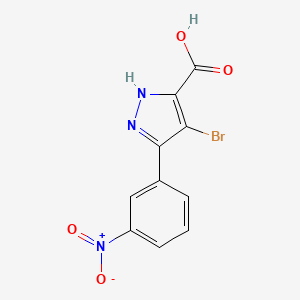
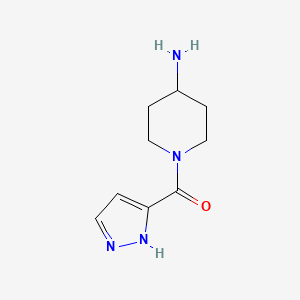
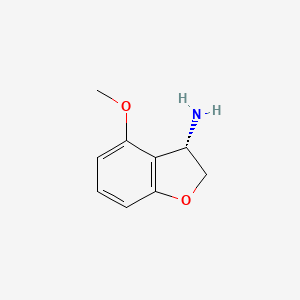
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)
